

biophysical characteristics of N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N1-Ethylpseudouridine

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An In-depth Technical Guide on the Biophysical Characteristics of **N1-Ethylpseudouridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethylpseudouridine (Et1 Ψ) is a modified nucleoside, an analog of pseudouridine, which itself is an isomer of uridine. The interest in N1-substituted pseudouridine derivatives has grown significantly due to the successful application of its counterpart, N1-methylpseudouridine (m1 Ψ), in mRNA vaccines for COVID-19.[1] The incorporation of such modified nucleosides into messenger RNA (mRNA) has been shown to reduce the innate immunogenicity of synthetic mRNA and enhance its translational efficiency.[2][3] This guide provides a summary of the available biophysical characteristics, experimental applications, and relevant biological pathways for **N1-Ethylpseudouridine**.

Biophysical and Chemical Properties

The primary commercially available and researched form of **N1-Ethylpseudouridine** is its 5'-triphosphate (**N1-Ethylpseudouridine-5'-Triphosphate**), as this is the substrate used for the in vitro transcription of mRNA.[4] The data available for this form are summarized below.

Table 1: Physicochemical Properties of **N1-Ethylpseudouridine-5'-Triphosphate**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₉ N ₂ O ₁₅ P ₃ (free acid)	[4]
Molecular Weight	512.20 g/mole (free acid)	[4]
Purity	≥90% by Axial-Flow High-Performance Liquid Chromatography (AX-HPLC)	[4]
Extinction Coefficient	7	[4]
Supplied Form	Lithium salt (Li ⁺) in water (H ₂ O)	[4]
Concentration	100 mM	[4]
Recommended Storage	-20°C or below	[4]

Note: Detailed biophysical data such as melting point and solubility for the **N1-Ethylpseudouridine** nucleoside are not readily available in the public domain.

Experimental Protocols and Applications

N1-Ethylpseudouridine is primarily used in the synthesis of modified mRNA to investigate its effects on translation and immunogenicity.

Synthesis of N1-Ethylpseudouridine-Modified mRNA

A common method for generating mRNA containing **N1-Ethylpseudouridine** involves in vitro transcription. A general protocol is outlined below, based on methodologies described for similar N1-substituted pseudouridines.[2]

Objective: To synthesize mRNA with uridines fully replaced by **N1-Ethylpseudouridine**.

Materials:

- Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest.
- T7 RNA Polymerase

- ATP, GTP, CTP solutions
- **N1-Ethylpseudouridine**-5'-Triphosphate (e.g., TriLink Catalog No. N-1102)[4]
- Cap analog (e.g., CleanCap™)[2]
- Transcription buffer
- RNase inhibitors
- DNase I
- Purification system (e.g., silica column or magnetic beads)

Protocol:

- **Transcription Reaction Setup:** In an RNase-free environment, assemble the transcription reaction at room temperature. A typical reaction might include the transcription buffer, ribonucleotides (ATP, GTP, CTP), **N1-Ethylpseudouridine**-5'-Triphosphate in place of UTP, a cap analog, the linearized DNA template, and T7 RNA Polymerase.
- **Incubation:** Incubate the reaction at 37°C for a period ranging from 2 to 4 hours.
- **DNA Template Removal:** Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
- **Purification of mRNA:** Purify the synthesized mRNA using a method of choice to remove enzymes, unincorporated nucleotides, and salts.
- **Quality Control:** Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Assessment of Translational Activity and Cytotoxicity

Once synthesized, the modified mRNA can be tested for its biological activity.

- **Transfection:** The **N1-Ethylpseudouridine**-modified mRNA can be transfected into relevant cell lines (e.g., THP-1 monocytes, a model for innate immune activation) using standard lipid-

based transfection reagents.[2]

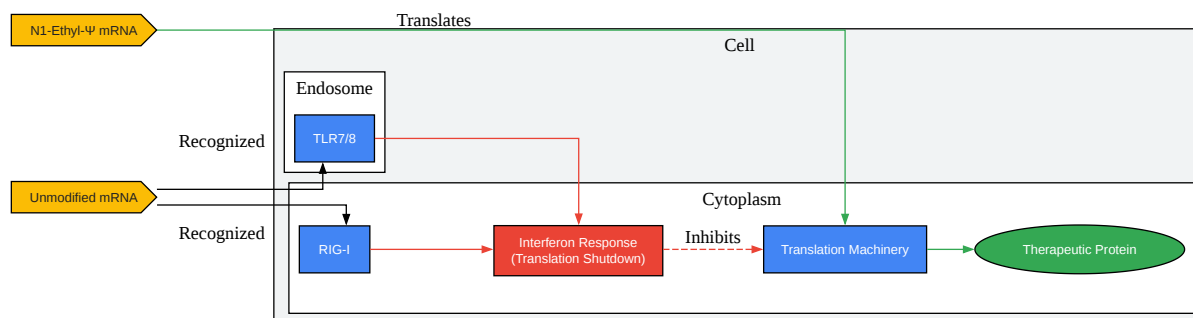
- **Protein Expression Analysis:** The expression of the protein encoded by the mRNA is typically quantified. For reporter genes like luciferase, this can be done via a luciferase assay.[2]
- **Cytotoxicity Assay:** The effect of the modified mRNA on cell viability can be measured using assays such as the MTT assay.[2] Research on various N1-substituted pseudouridines, including the ethyl- derivative, has shown decreased cell toxicity compared to unmodified mRNA.[2]

Biological Pathways and Mechanisms of Action

The primary rationale for using **N1-Ethylpseudouridine** is to modulate the interaction of synthetic mRNA with the host's innate immune system.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8) in endosomes and RIG-I-like receptors in the cytoplasm. This recognition triggers a downstream signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can result in the shutdown of protein translation and mRNA degradation.[2] Modifications at the N1 position of pseudouridine can sterically hinder the interactions with these PRRs, thus reducing the immunogenicity of the mRNA.

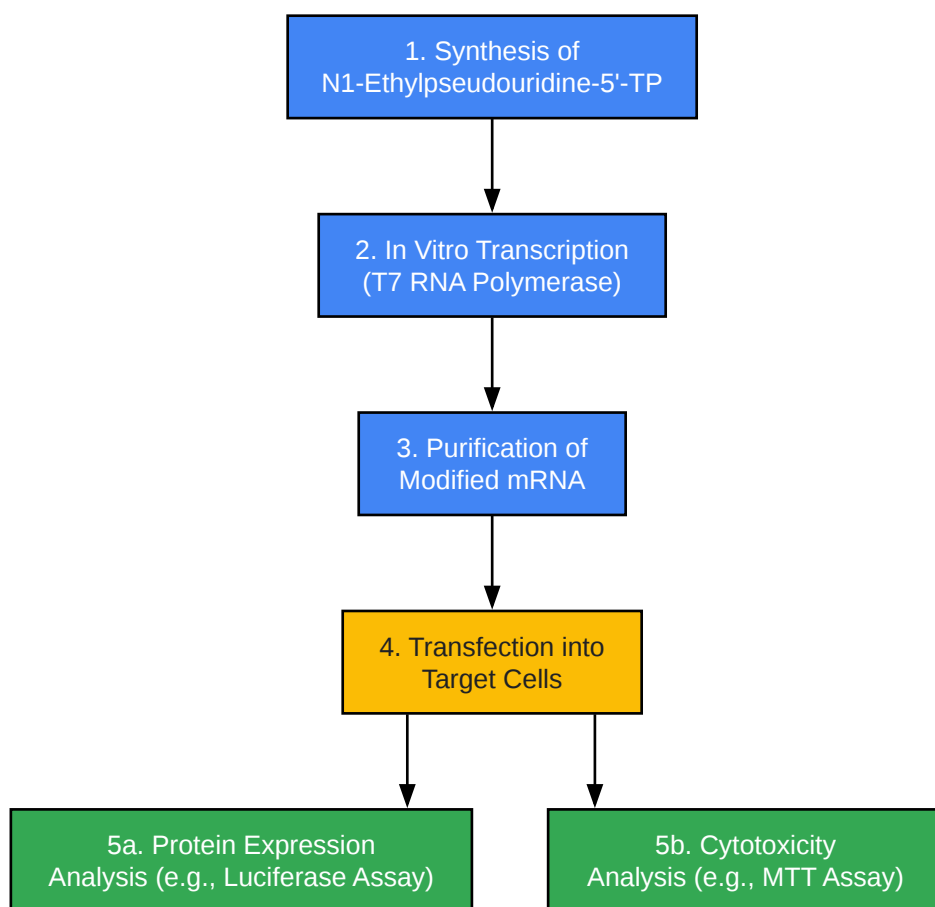


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Caption: Evasion of innate immune recognition by **N1-Ethylpseudouridine**-modified mRNA.

Experimental Workflow

The general workflow for the synthesis and evaluation of **N1-Ethylpseudouridine**-modified mRNA is a logical sequence of steps from molecular design to functional validation.



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Caption: Standard experimental workflow for **N1-Ethylpseudouridine** mRNA.

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- To cite this document: BenchChem. [biophysical characteristics of N1-Ethylpseudouridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12095634#biophysical-characteristics-of-n1-ethylpseudouridine>]

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